
9-Ethyladenine
Overview
Description
9-Ethyl-9H-adenine is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is characterized by the presence of an ethyl group at the ninth position of the adenine structure.
Preparation Methods
The synthesis of 9-Ethyl-9H-adenine typically involves the alkylation of adenine. One common method includes the reaction of adenine with ethyl iodide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours to yield 9-Ethyl-9H-adenine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-Ethyl-9H-adenine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.
Oxidation and Reduction: While specific oxidation and reduction reactions of 9-Ethyl-9H-adenine are less documented, its structural similarity to adenine suggests it may undergo similar redox reactions under appropriate conditions.
Addition Reactions: The compound can also engage in addition reactions with electrophiles, particularly at the nitrogen atoms.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides can yield various alkylated derivatives of 9-Ethyl-9H-adenine.
Scientific Research Applications
Medicinal Chemistry
Adenosine Receptor Modulation
9-Ethyladenine has been studied for its interactions with adenosine receptors, which play crucial roles in numerous physiological processes. Research indicates that derivatives of 9-EA can act as antagonists at human and rat adenosine receptors, demonstrating high affinity and potential therapeutic applications in treating conditions like heart diseases and neurological disorders .
Table 1: Biological Activity of this compound Derivatives
Compound | Receptor Type | Affinity (Ki) | Effect |
---|---|---|---|
This compound | A1 Adenosine | 10 nM | Antagonist |
2-Alkynyl-9-EA | A2A Adenosine | 5 nM | Antagonist |
8-Alkynyl-9-EA | A3 Adenosine | 15 nM | Antagonist |
Material Science
Cocrystallization Studies
Recent studies have demonstrated the ability of this compound to form cocrystals with various carboxylic acids, such as oxalic and succinic acid. These cocrystals exhibit unique structural properties and hydrogen bonding patterns that enhance their stability and solubility, making them suitable for pharmaceutical formulations .
Table 2: Cocrystal Formation of this compound
Cocrystal Composition | Hydrogen Bonding Interactions | Stability (kcal/mol) |
---|---|---|
9-EA:Oxalic Acid | N-H···O, C-H···O | -12.5 |
9-EA:Succinic Acid | N-H···O, π-π stacking | -10.8 |
9-EA:Fumaric Acid | N-H···O, C-H···π interactions | -11.2 |
Analytical Chemistry
Imprinted Polymers
The use of this compound in the development of molecularly imprinted polymers (MIPs) has shown promise for selective recognition of adenine derivatives. These MIPs can be utilized in chiral separations, enhancing the analysis of enantiomers in pharmaceuticals .
Case Study: Chiral Separations
In a study focusing on chiral discrimination, MIPs containing 9-EA were able to selectively bind to specific enantiomers of adenine derivatives, demonstrating their utility in analytical applications across various scientific fields such as biochemistry and forensic science.
Biochemical Interactions
Hydrogen Bonding Studies
Research has revealed that this compound forms stable hydrogen-bonded dimers with other nucleobases like uracil, which enhances our understanding of nucleobase interactions in biological systems . This property is critical for elucidating mechanisms of nucleic acid recognition and binding.
Table 3: Hydrogen Bonding Characteristics
Interaction Pair | Type | Bond Length (Å) |
---|---|---|
9-EA:Uracil | N-H···O | 2.85 |
9-EA:9-EA | N-H···N | 2.91 |
Mechanism of Action
The primary mechanism of action of 9-Ethyl-9H-adenine involves its interaction with adenosine receptors. By binding to these receptors, it acts as an antagonist, inhibiting the physiological effects mediated by adenosine. This includes modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and influence on immune cell activity . The compound’s ability to selectively target different adenosine receptor subtypes (A1, A2A, A2B, and A3) underpins its therapeutic potential .
Comparison with Similar Compounds
9-Ethyl-9H-adenine is often compared with other adenine derivatives and adenosine receptor antagonists. Similar compounds include:
8-Substituted 9-Ethyladenines: These derivatives have modifications at the eighth position and exhibit distinct selectivity profiles for different adenosine receptor subtypes.
2-Substituted 9-Ethyladenines: These compounds have substitutions at the second position and show varying affinities for adenosine receptors.
Methylxanthines: Naturally occurring compounds like caffeine and theophylline, which are also adenosine receptor antagonists but with different selectivity and potency profiles.
The uniqueness of 9-Ethyl-9H-adenine lies in its specific ethyl substitution at the ninth position, which imparts distinct pharmacological properties and receptor selectivity compared to other adenine derivatives.
Conclusion
9-Ethyl-9H-adenine is a compound of significant interest in scientific research due to its unique chemical structure and pharmacological properties. Its synthesis, reactivity, and applications in medicinal chemistry highlight its potential as a valuable tool in drug development and therapeutic interventions.
Biological Activity
9-Ethyladenine is a derivative of adenine, a purine nucleobase that plays crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound has garnered attention for its biological activity, especially in relation to adenosine receptors, which are involved in various physiological processes. This article explores the biological activity of this compound, highlighting its receptor interactions, synthesis of derivatives, and potential applications.
Synthesis and Derivatives
The synthesis of this compound derivatives often involves modifications at various positions on the adenine ring. Research has shown that substituents at the 2- and 8-positions can significantly affect the compound’s affinity for adenosine receptors. For instance, derivatives bearing alkynyl chains at these positions have been synthesized and tested for their receptor affinity.
Derivative | Position | Affinity (Ki) | Receptor Type |
---|---|---|---|
8-Phenylethynyl-9-ethyladenine | 8 | Nanomolar range | Human A3 receptor |
2-Substituted derivatives | 2 | Sub-micromolar | Human A2A receptor |
Brominated derivatives | 8 | Low nanomolar levels | All adenosine receptors |
These derivatives demonstrate varying affinities and selectivities towards different adenosine receptor subtypes, indicating that structural modifications can be used to tailor their biological activity .
Receptor Interactions
This compound primarily acts as an antagonist at adenosine receptors. The human A2A receptor is one of the key targets for this compound. Studies have reported that certain derivatives exhibit half-maximal inhibitory concentration (IC50) values in the nanomolar range, demonstrating potent antagonistic effects. Molecular modeling studies suggest that these compounds bind effectively to the receptor, providing insights into their binding modes .
Case Study: A2A Adenosine Receptor
In a study examining the effects of various this compound derivatives on the human A2A adenosine receptor, it was found that modifications at the 2-position significantly enhanced binding affinity. Derivatives with longer substituents showed improved selectivity and potency, suggesting that structural flexibility is critical for optimal receptor interaction .
Biological Assays and Functional Studies
Functional assays have confirmed that several this compound derivatives act as antagonists at adenosine receptors. For example, a series of compounds were tested for their ability to inhibit NECA (an adenosine agonist)-stimulated responses in cellular assays. The results indicated a strong correlation between structural modifications and biological activity.
Compound | IC50 (nM) | Receptor Activity |
---|---|---|
2-(Phenylalkylamino)-9-ethyladenine | <100 | A2A antagonist |
8-Bromo-9-ethyladenine | <50 | Broad-spectrum antagonist |
These findings underscore the potential of this compound derivatives as therapeutic agents targeting adenosine receptors .
The mechanisms through which this compound exerts its biological effects involve complex interactions with adenosine receptors. The binding of these compounds can modulate downstream signaling pathways associated with various physiological responses such as inflammation, neurotransmission, and cardiovascular function.
Docking Studies
Docking studies using homology models of adenosine receptors have provided valuable insights into how these compounds interact at the molecular level. For instance, studies have shown that specific interactions between the ligand's functional groups and amino acid residues within the receptor binding pocket play a crucial role in determining affinity and selectivity .
Q & A
Q. What are the standard methodologies for synthesizing 9-ethyladenine and its co-crystals?
Basic Research Focus
this compound is synthesized via alkylation of adenine using bromoethane and sodium hydride as a base, yielding 9,9-dimethyladenine derivatives. Co-crystals are prepared using liquid-assisted grinding (LAG) with a Retsch MM400 ball mill (30 Hz, 30 minutes) and solvents like water/methanol. Slow evaporation crystallization is employed for single-crystal growth . For structural validation, powder X-ray diffraction (PXRD) with Cu-Kα radiation (λ = 1.54056 Å) and single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.7107 Å) at 183 K are standard .
Q. How does the pKa rule explain salt vs. co-crystal formation between this compound and carboxylic acids?
Advanced Research Focus
The pKa difference (ΔpKa) between this compound (pKa = 4.2) and carboxylic acids determines salt/co-crystal formation. For ΔpKa > 2–3, salts form (e.g., with maleic acid, ΔpKa = 2.83), while ΔpKa < 0 favors co-crystals (e.g., with adipic acid, ΔpKa = -0.8). However, exceptions occur: maleic acid (ΔpKa = 0–2) forms salts despite borderline values, highlighting limitations of the pKa rule. Computational studies (e.g., QTAIM) reveal electrostatic and hydrogen-bonding contributions to stability .
Table 1: pKa Values and Solid Forms
Carboxylic Acid | pKa (acid) | ΔpKa | Solid Form |
---|---|---|---|
Maleic acid | 2.83 | 1.37 | Salt |
Succinic acid | 4.42 | 0.22 | Co-crystal |
Adipic acid | 4.43 | -0.8 | Co-crystal |
Q. What hydrogen-bonding patterns govern this compound’s self-assembly in co-crystals?
Basic Research Focus
this compound forms Watson-Crick (N6–H···N1) and Hoogsteen (N6–H···N7) interactions, creating zigzag nucleotide chains. For example, in co-crystals with succinic acid, O–H···N3 hydrogen bonds (2.664 Å) link adenine layers into planar structures. These motifs mimic DNA-protein interactions, with aspartic/glutamic acid side chains as analogs .
Q. How do thermal properties of this compound co-crystals inform their stability?
Advanced Research Focus
Differential scanning calorimetry (DSC) shows this compound melts at 191°C. Co-crystals exhibit higher stability than precursors: e.g., co-crystal with adipic acid melts at 140°C (vs. 72°C for succinic acid salt). Thermogravimetric analysis (TGA) confirms anhydrous co-crystals (e.g., with phthalic acid) retain stability up to 100°C, while hydrated salts (e.g., citrate) show 5.8% weight loss from dehydration .
Properties
IUPAC Name |
9-ethylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPLRMGAXZWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181616 | |
Record name | 9-Ethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-68-6 | |
Record name | 9-Ethyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Ethyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Ethyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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